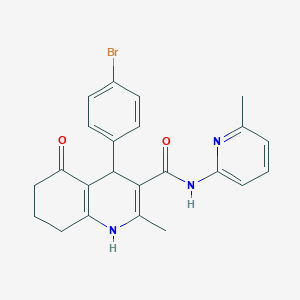
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMH-21, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting the activity of Hsp90, 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide disrupts the function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce autophagy, which is a process by which cells break down and recycle damaged or unwanted components. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potency and specificity. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have potent anticancer activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, one limitation of using 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its synthetic nature, which may limit its applicability in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide analogs that may have improved pharmacokinetic properties or increased potency. Another area of interest is the investigation of the potential use of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other anticancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify potential biomarkers that may be used to predict response to treatment.
Métodos De Síntesis
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that can be prepared using a multistep process. The synthesis of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 4-bromoaniline with 2-methylpyridine-6-carboxylic acid to form the intermediate product, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
Propiedades
Nombre del producto |
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C23H22BrN3O2 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O2/c1-13-5-3-8-19(25-13)27-23(29)20-14(2)26-17-6-4-7-18(28)22(17)21(20)15-9-11-16(24)12-10-15/h3,5,8-12,21,26H,4,6-7H2,1-2H3,(H,25,27,29) |
Clave InChI |
UINOOXZLTWGXGH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















